molecular formula C22H13ClO4 B11691084 (E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate

(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate

Cat. No.: B11691084
M. Wt: 376.8 g/mol
InChI Key: YWZFQCLYAIUKOD-FMIVXFBMSA-N
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Description

(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a benzo[c]chromen core and a 3-(2-chlorophenyl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromen core through a cyclization reaction of appropriate precursors. The 3-(2-chlorophenyl)acrylate moiety is then introduced via a condensation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

(E)-6-oxo-6H-benzo[c]chromen-3-yl 3-(2-chlorophenyl)acrylate is unique due to its specific structural features and the presence of both the benzo[c]chromen core and the 3-(2-chlorophenyl)acrylate moiety

Properties

Molecular Formula

C22H13ClO4

Molecular Weight

376.8 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C22H13ClO4/c23-19-8-4-1-5-14(19)9-12-21(24)26-15-10-11-17-16-6-2-3-7-18(16)22(25)27-20(17)13-15/h1-13H/b12-9+

InChI Key

YWZFQCLYAIUKOD-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl

Origin of Product

United States

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